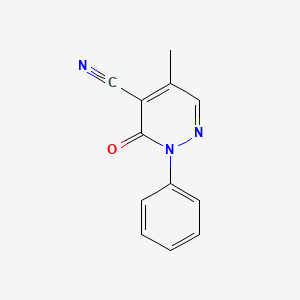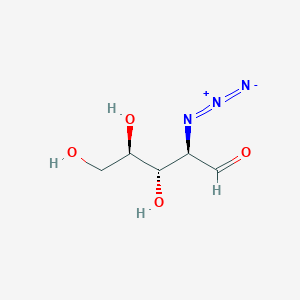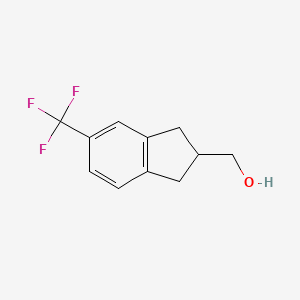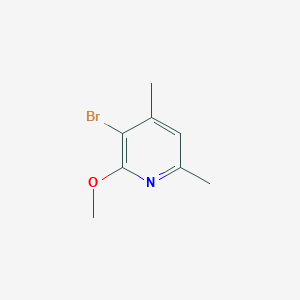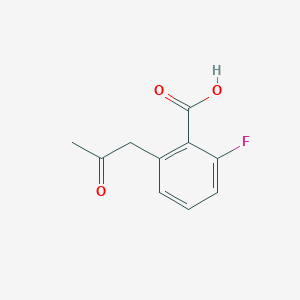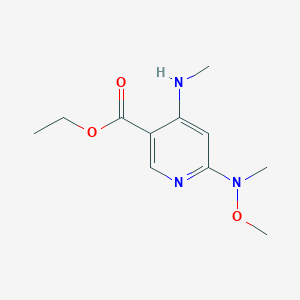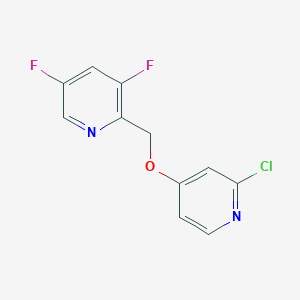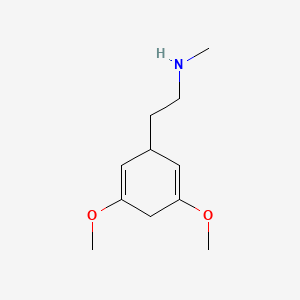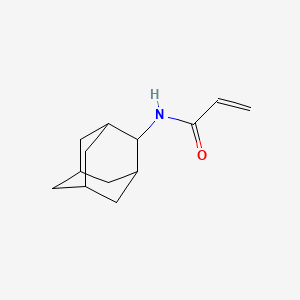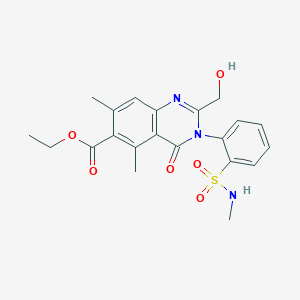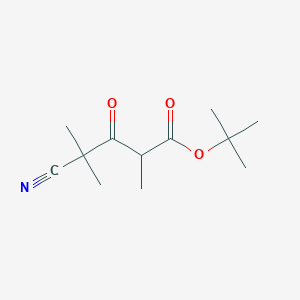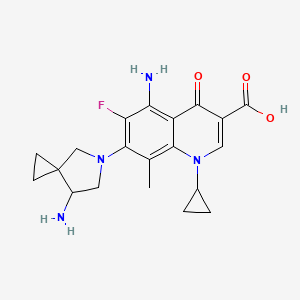
Olamufloxacin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Olamufloxacin is a complex organic compound with a unique structure that includes a quinoline core, a cyclopropyl group, and a spirocyclic amine. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
准备方法
The synthesis of Olamufloxacin involves multiple steps, including the formation of the quinoline core, introduction of the cyclopropyl and fluoro groups, and the construction of the spirocyclic amine. The synthetic routes typically involve:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of Cyclopropyl and Fluoro Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate cyclopropyl and fluoro reagents.
Construction of the Spirocyclic Amine: This step involves the formation of the spirocyclic ring system, which can be achieved through cyclization reactions using amine precursors.
Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness.
化学反应分析
Olamufloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
科学研究应用
Olamufloxacin has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
作用机制
The mechanism of action of Olamufloxacin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in biological processes, such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division.
Binding to Receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.
Interfering with Metabolic Pathways: It can interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation.
相似化合物的比较
Olamufloxacin can be compared with other similar compounds, such as:
Moxifloxacin: A fluoroquinolone antibiotic with a similar quinoline core and fluoro group, used to treat bacterial infections.
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar structure, known for its broad-spectrum antibacterial activity.
Levofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action, used to treat respiratory and urinary tract infections.
The uniqueness of this compound lies in its specific structural features, such as the spirocyclic amine and the combination of functional groups, which may confer distinct biological activities and therapeutic potential.
属性
分子式 |
C20H23FN4O3 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
5-amino-7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H23FN4O3/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28) |
InChI 键 |
LEILBPMISZFZQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
